2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound characterized by its multiple bromine atoms and a unique triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps. One common method includes the bromination of phenol derivatives using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The triazine ring is introduced through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or triazines.
Scientific Research Applications
2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and triazine ring structure enable it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol
- 2,4-dibromo-6-[(E)-[(3,4-dichlorophenylimino)methyl]phenol
- 2,4-dibromo-6-[(E)-[(3,5-dimethylphenylimino)methyl]phenol
Uniqueness
2,4-dibromo-6-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its specific combination of bromine atoms and the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17Br3N8O |
---|---|
Molecular Weight |
637.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[[4-(4-bromoanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H17Br3N8O/c1-11-7-12(2)32(31-11)21-28-19(26-16-5-3-14(22)4-6-16)27-20(29-21)30-25-10-13-8-15(23)9-17(24)18(13)33/h3-10,33H,1-2H3,(H2,26,27,28,29,30)/b25-10+ |
InChI Key |
ZXNMPLVJZSUPRW-KIBLKLHPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)NC4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)NC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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